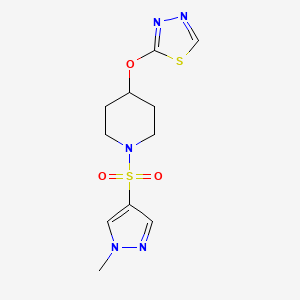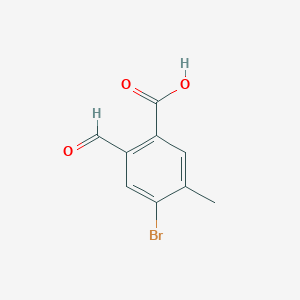
5-溴-4,4-二甲基-3,4-二氢喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 6-bromo-5,8-dimethylisoquinoline and bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline have been synthesized and characterized, indicating the relevance of brominated quinoline derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of brominated quinoline derivatives can involve multistep reactions starting from simple precursors. For instance, the synthesis of 6-bromo-4-iodoquinoline was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, which included cyclization and substitution reactions . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involved the preparation of 2-amino-5-methylbenzoic acid, followed by several steps including oxidation and bromination to yield the final product . These methods highlight the complexity and the multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of brominated quinoline derivatives is typically confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance). For example, the structure of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline was confirmed by 1H NMR spectrum . These analytical techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Brominated quinoline derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms. The bromine substituents can act as electrophiles in nucleophilic substitution reactions. For example, a bromonium ylide intermediate was proposed in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which was formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene . This showcases the potential for complex intramolecular reactions involving brominated quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of bromine and other substituents on the quinoline ring. These properties are not explicitly detailed in the provided papers, but generally, such compounds are expected to have relatively high molecular weights and may exhibit varying degrees of solubility in organic solvents. The bromine atoms also increase the density and the boiling points of these compounds compared to their non-brominated counterparts.
科学研究应用
合成和结构研究
合成途径和衍生物:该化合物已被研究其在合成化学中的作用,特别是在3,4-二氢喹唑啉和4H-3,1-苯并噁嗪的合成中。这些合成涉及与各种腈的反应,并导致具有不同取代基的衍生物,突显了该化合物在化学合成中的多功能性 (Gromachevskaya et al., 2013)。
立体化学分析:该化合物已参与有关相关分子立体化学的研究。对类似结构衍生的反式和顺式-5,6-二氢-4,6-二甲基-4H,8H-吡啶苯并喹啉-8-酮的研究已进行,以了解立体化学构型及其对分子行为的影响 (Nagarajan et al., 1978)。
衍生物的结构阐明:重点放在了理解卤代二氢喹啉的结构和分子构象上。这包括研究卤原子类型和位置对芳香环的影响,这对设计具有期望生物性质的新材料至关重要 (Vaz et al., 2020)。
抗癌药物合成中间体:该化合物在某些抗癌药物的合成中起着关键作用,突显了其在药物化学中的重要性。该过程涉及多个步骤,包括与腈的反应和烷基化反应,展示了该化合物在复杂合成途径中的实用性 (Sheng-li, 2004)。
药物化学和生物应用
受体结合配体:该化合物的衍生物已被合成并评估其对σ1和σ2受体的结合亲和力和选择性。这表明其在开发针对身体特定受体的治疗剂方面的潜力 (Fan et al., 2011)。
用于成像的放射标记化合物:已对从类似于5-溴-4,4-二甲基-3,4-二氢喹啉-2(1H)-酮的结构衍生的放射标记化合物进行研究,以潜在用于实体肿瘤的PET成像。这涉及研究进入肿瘤的摄取和肿瘤与正常组织的比率,展示了该化合物在诊断成像中的相关性 (Rowland et al., 2006)。
属性
IUPAC Name |
5-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)11/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOCWOFUUFTYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

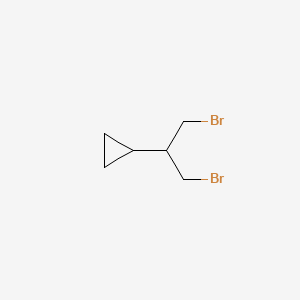
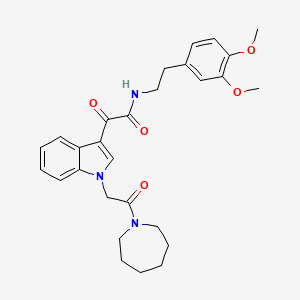
![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)
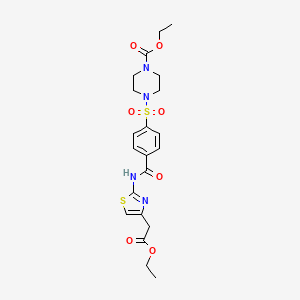
![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2548985.png)
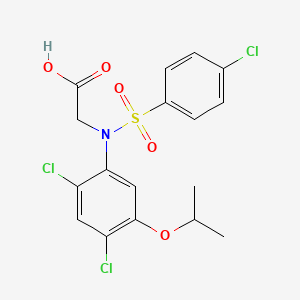
![[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2548987.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)
